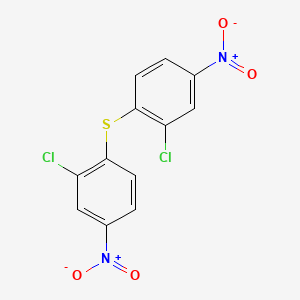
Bis(2-chloro-4-nitrophenyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloro-4-nitrophenyl) sulfide: is an organic compound with the molecular formula C12H6Cl2N2O4S It is characterized by the presence of two nitrophenyl groups substituted with chlorine atoms and linked by a sulfide bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-4-nitrophenyl) sulfide typically involves the reaction of 2-chloro-4-nitrophenyl derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where 2-chloro-4-nitrophenyl halides react with thiol compounds under controlled conditions to form the desired sulfide linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation: Bis(2-chloro-4-nitrophenyl) sulfide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Bis(2-chloro-4-nitrophenyl) sulfide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Bis(2-chloro-4-nitrophenyl) sulfide exerts its effects involves interactions with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The sulfide linkage can also participate in redox reactions, influencing the compound’s overall reactivity.
相似化合物的比较
Bis(4-nitrophenyl) sulfide: Similar structure but lacks chlorine atoms.
Bis(2-chloroethyl) sulfide:
属性
CAS 编号 |
65369-91-7 |
|---|---|
分子式 |
C12H6Cl2N2O4S |
分子量 |
345.2 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chloro-4-nitrophenyl)sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H |
InChI 键 |
VLJCUEJFRMCVAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


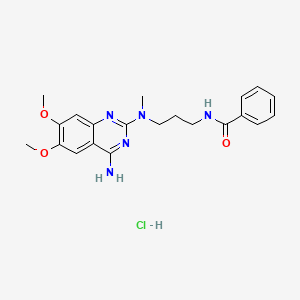
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
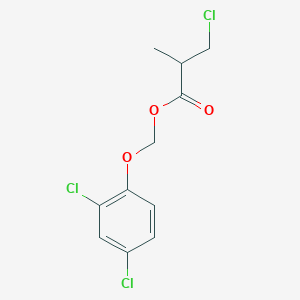
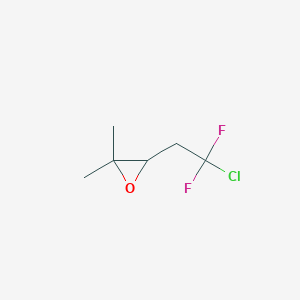
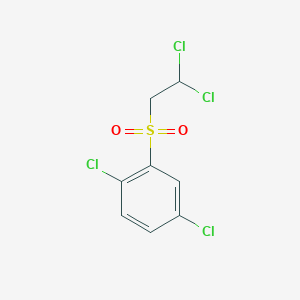
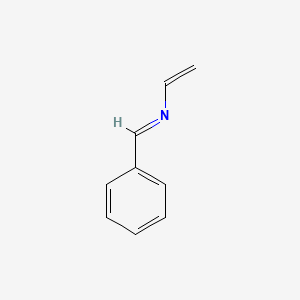


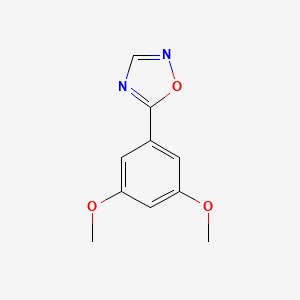
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
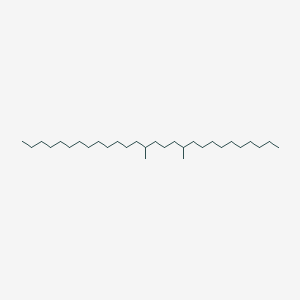
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
